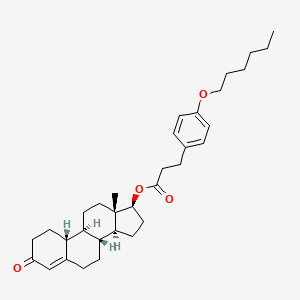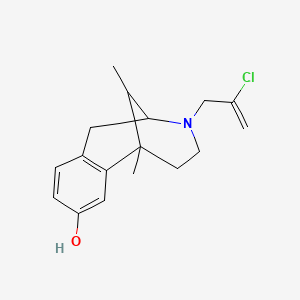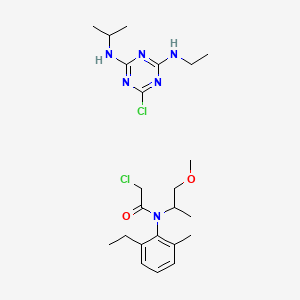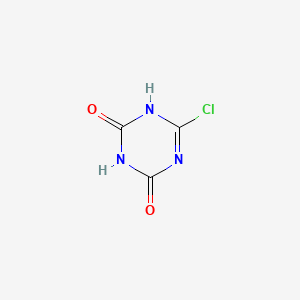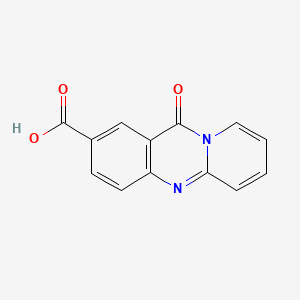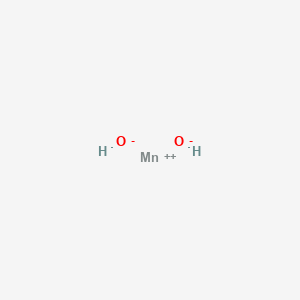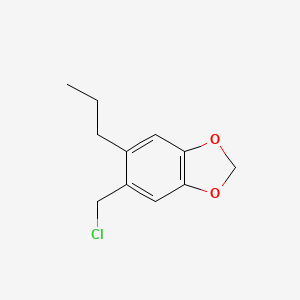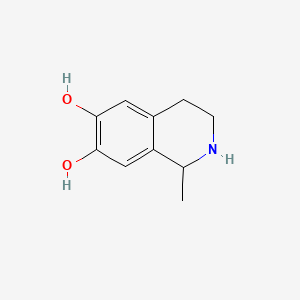
1-甲基-1,2,3,4-四氢异喹啉-6,7-二醇
描述
Synthesis Analysis
The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives has been explored through various methods. One approach involves starting from phenylethylamine, proceeding via acetylation, cyclization, and reduction steps. An improved process reported a significant overall yield enhancement, reaching up to 80.8% (Song Hong-rui, 2011). Another method simplifies the synthesis further, presenting an easier and cost-effective approach with minimal by-products (Shao Ying-lu, 2007).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, has been elucidated through X-ray crystallography, revealing details about its conformation and intermolecular hydrogen bonding (G. Argay et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of tetrahydroisoquinoline derivatives includes their participation in various synthetic pathways and their interaction with biological targets. For instance, N-methylated tetrahydroisoquinolines have been investigated for their neurotoxic and neuroprotective properties, reflecting the significance of subtle structural variations on their biological activities (M. Naoi et al., 1993).
科学研究应用
神经保护和神经毒性
- 四氢异喹啉(TIQ),包括 1-甲基-6,7-二羟基-1,2,3,4-四氢异喹啉,在脑中表现出一系列的生物学作用,这些作用严重依赖于它们的代谢。最近的研究结果表明,一些 TIQ,如 1-甲基-1,2,3,4-四氢异喹啉和 N-甲基-四氢异喹啉,可能具有独特的神经保护和神经修复作用,尽管它们也存在神经毒性潜力 (Peana, Bassareo, & Acquas, 2019).
在帕金森病中的作用
- 在帕金森病和正常人脑中都发现了 1-甲基-1,2,3,4-四氢异喹啉衍生物。它们与已知的神经毒素(如 MPTP)在结构上的相似性表明它们在帕金森病的发病机制中可能发挥作用 (Niwa 等,1991).
- 结构上与 1-甲基-1,2,3,4-四氢异喹啉相似的 N-甲基化四氢异喹啉被认为通过涉及 N-甲基化和氧化的途径在帕金森病的发病机制中发挥作用,表明其潜在的神经毒性作用 (Naoi 等,1993).
在神经退行性疾病中的潜在作用
- 从膳食因素中内源性合成四氢异喹啉衍生物,特别是 1-苄基-1,2,3,4-四氢异喹啉-6,7-二醇,已对其潜在的神经毒性作用进行了研究。然而,体外研究并不支持该化合物具有神经毒性作用 (Aro 等,2022).
合成和结构分析
- 类似四氢异喹啉化合物的立体结构已通过 X 射线晶体学进行了研究,从而深入了解了它们的化学性质 (Argay 等,1995).
治疗应用
- 已综述了四氢异喹啉(包括 1-甲基-1,2,3,4-四氢异喹啉的变体)的治疗应用。值得注意的领域包括癌症、疟疾、中枢神经系统疾病以及心血管和代谢疾病 (Singh & Shah, 2017).
属性
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h4-6,11-13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRKLUSXDYATLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862117 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (R)-Salsolinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
CAS RN |
525-72-4 | |
| Record name | (RS)-Salsolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salsolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALSOLINOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51619CO22Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (R)-Salsolinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

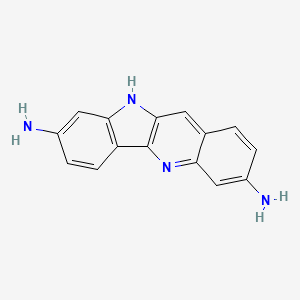
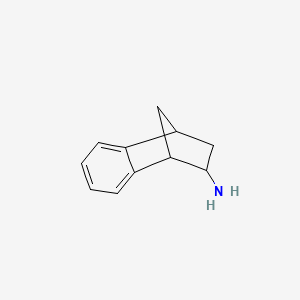
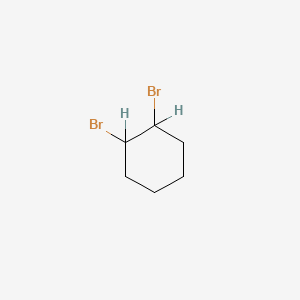
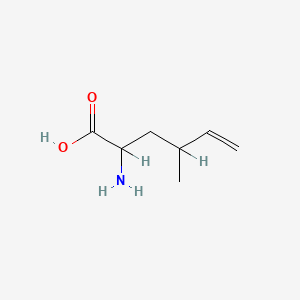
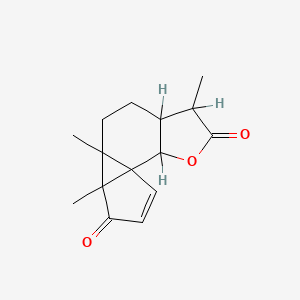

![10H-1,2,4-Triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole, 3,10-dimethyl-](/img/structure/B1204523.png)
